molecular formula C12H21NO5 B060413 N-Boc-4-carboxymethoxypiperidine CAS No. 161948-70-5

N-Boc-4-carboxymethoxypiperidine

Katalognummer B060413
CAS-Nummer: 161948-70-5
Molekulargewicht: 259.3 g/mol
InChI-Schlüssel: YHUAHIMRWSVXCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to N-Boc-4-carboxymethoxypiperidine involves multistep reactions starting from basic materials. For instance, the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, a precursor to compounds with potential biological activity, begins with pyridine and benzyl chloride over five steps, highlighting the complexity and scalability of synthesizing such compounds (Schramm et al., 2009). Furthermore, large-scale carboxylation processes using continuous flow chemistry have been developed for related compounds, demonstrating the adaptability of synthetic strategies to support medicinal chemistry research (Kestemont et al., 2021).

Molecular Structure Analysis

The molecular structure of N-Boc-4-carboxymethoxypiperidine derivatives plays a crucial role in their chemical behavior and reactivity. The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate reveals molecules linked by intermolecular N—H⋯O hydrogen bonds, forming a porous three-dimensional network, which is indicative of the complex interactions at play within these compounds (Wang et al., 2008).

Chemical Reactions and Properties

N-Boc-4-carboxymethoxypiperidine and its derivatives undergo various chemical reactions, including benzylic lithiation, demonstrating their utility in the synthesis of pharmacologically relevant compounds. The selective lithiation of N-Boc-2-phenylpiperidine showcases the compound's reactivity towards forming highly potent ligands (Xiao et al., 2005). Such reactivity is essential for the targeted synthesis of complex molecules.

Physical Properties Analysis

The physical properties of N-Boc-4-carboxymethoxypiperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability in various applications, including pharmaceutical development and materials science. However, specific studies on these properties are beyond the scope of the current research literature available.

Chemical Properties Analysis

The chemical properties of N-Boc-4-carboxymethoxypiperidine, including its reactivity, stability, and functional group transformations, underpin its versatility as a synthetic intermediate. Catalytic dynamic resolution techniques have been applied to related compounds, illustrating the sophisticated methodologies available for enhancing the enantiomeric purity of derivatives, which is vital for their potential therapeutic applications (Beng & Gawley, 2011).

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Pharmaceutical Compound Development

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUAHIMRWSVXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363607
Record name N-Boc-4-carboxymethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-carboxymethoxypiperidine

CAS RN

161948-70-5
Record name N-Boc-4-carboxymethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (596 mg of a 60% dispersion in oil, 14.9 mmol) was added portionwise to a stirred solution of tert-butyl-4-hydroxypiperidine-1-carboxylate (1.0 g, 5 mmol) in anhydrous THF (20 ml) at rt. After 15 min, bromoacetic acid (1.38 g, 9.94 mmol) was introduced and stirring continued for 5 h. Additional bromoacetic acid (5 mmol) and sodium hydride (5 mmol) were added and stirring continued for 24 h. The reaction was quenched with water (2 ml) and diluted with EtOAc (20 ml), which was washed with saturated aqueous NaHCO3 (20 ml). Using dilute HCl, the aqueous phase was acidified to pH 2 and the precipitate extracted into EtOAc (50 ml). The organic phase was dried (MgSO4), evaporated and the residue was purified by flash chromatography (5% AcOH in IH-EtOAc, 7:3 to 1:1) to afford the title acid: RT=2.89 min; m/z (ES+)=260.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.